4-iodo-3-methoxy-1-methyl-1H-pyrazole
Description
4-Iodo-3-methoxy-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a methyl group at the 1-position, a methoxy group at the 3-position, and an iodine atom at the 4-position of the pyrazole ring. The methoxy group contributes electron-donating properties, which may influence the compound’s reactivity and solubility.
Properties
CAS No. |
2203986-20-1 |
|---|---|
Molecular Formula |
C5H7IN2O |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Iodination of 3-Methoxy-1-Methylpyrazole
The most direct route involves iodinating 3-methoxy-1-methylpyrazole using iodine (I₂) in the presence of an oxidizing agent. This method, adapted from analogous pyrazole iodinations, employs hydrogen peroxide (H₂O₂) to oxidize hydrogen iodide (HI) byproducts, shifting the equilibrium toward product formation.
Reaction Conditions :
Mechanistic Insight :
The methoxy group at the 3-position directs electrophilic iodination to the 4-position via resonance and inductive effects. I₂, activated by the oxidant, generates I⁺ electrophiles, which attack the electron-rich C4 position. The oxidant (e.g., H₂O₂) converts HI to I₂, preventing reverse reaction and improving yields.
Two-Step Synthesis via Intermediate Halogenation
For cases where direct iodination yields are suboptimal, a two-step approach may be employed:
-
Synthesis of 3-Methoxy-1-Methylpyrazole :
-
Starting from 1-methylpyrazole, methoxy introduction via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis).
-
-
Iodination :
-
As described in Section 1.1.
-
Advantages :
-
Separates functionalization steps, simplifying purification.
Optimization of Reaction Parameters
Temperature and Oxidant Selection
Elevated temperatures (70–100°C) enhance reaction rates but risk decomposition. Hydrogen peroxide is preferred over nitric acid due to milder conditions and reduced byproduct formation.
Comparative Data :
| Oxidant | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| H₂O₂ (50%) | 78 | 98.2 |
| HNO₃ (30%) | 65 | 95.4 |
| HIO₃ | 70 | 97.1 |
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF) improve iodine solubility, while bases (e.g., NaHCO₃) neutralize HI:
Solvent Screening :
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 82 | 3.5 |
| Acetonitrile | 75 | 4.0 |
| Water | 68 | 5.0 |
Note : Sodium acetate buffer (pH 4–6) enhances regioselectivity.
Large-Scale Industrial Synthesis
Batch Process Description
A scaled-up method from US10316021B2 involves:
-
Charging Reactor : 3-methoxy-1-methylpyrazole (1.0 mol) and I₂ (2.01 mol) in DMF.
-
Oxidant Addition : Dropwise H₂O₂ (50%) over 3–4 hours at 80°C.
-
Workup : Neutralization with NaOH (20%), cooling crystallization, and vacuum drying.
Yield : 75–80%
Purity : ≥97% (HPLC).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows a single peak at 5.2 min.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of 4-azido-3-methoxy-1-methyl-1H-pyrazole, 4-thiocyanato-3-methoxy-1-methyl-1H-pyrazole, etc.
Oxidation: Formation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 4-iodo-3-methoxy-1-methyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
4-iodo-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 3-Iodo-4-Methoxy-1-Methyl-1H-Pyrazole
Key Differences :
- Substituent Positions : The iodine and methoxy groups are transposed (3-iodo-4-methoxy vs. 4-iodo-3-methoxy).
- The 4-iodo derivative may exhibit enhanced reactivity in Suzuki or Ullmann couplings due to reduced steric hindrance compared to the 3-iodo isomer.
- Electronic Effects : The electron-donating methoxy group at the 3-position in the target compound could stabilize the pyrazole ring via resonance, whereas the isomer’s methoxy group at the 4-position may exert weaker electronic effects .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-Iodo-3-methoxy-1-methyl-1H-pyrazole | C₅H₇IN₂O | 238.03 | 1-Me, 3-OMe, 4-I |
| 3-Iodo-4-methoxy-1-methyl-1H-pyrazole | C₅H₇IN₂O | 238.03 | 1-Me, 4-OMe, 3-I |
Functionalized Pyrazoles with Urea Groups
Example : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (from )
Comparison :
- Functional Groups : The target compound lacks the hydroxymethyl and urea moieties present in these analogs.
- Biological Activity : Urea-containing pyrazoles are associated with antitumor and anti-inflammatory properties due to hydrogen-bonding capabilities, whereas the iodine in the target compound may favor applications in radiopharmaceuticals or as a heavy-atom catalyst .
- Synthetic Routes : Urea derivatives are synthesized via Curtius reactions of carbonyl azides, whereas the target compound likely requires halogenation (e.g., iodination) of a pre-functionalized pyrazole .
Triazole-Pyrazole Hybrids
Examples : 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (21ae) and derivatives (–7)
Comparison :
- Structural Complexity : Hybrids incorporate triazole rings, enabling "click chemistry" applications, whereas the target compound’s iodine substituent is more suited for electrophilic substitutions.
- Solubility : Triazole groups enhance water solubility via hydrogen bonding, whereas the iodine atom may increase lipophilicity, affecting pharmacokinetic profiles .
Pyrazoles with Bulky Substituents
Example : 5-Methoxy-3-methyl-4-(1-methylethyl)-1-phenyl-1H-pyrazole ()
Comparison :
Hydrazine and Carbothioamide Derivatives
Example : 4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
Comparison :
- Hydrogen Bonding : The carbothioamide and hydrazine groups enable intramolecular hydrogen bonding, stabilizing the molecule. The target compound lacks such interactions but may form weaker van der Waals forces due to iodine’s polarizability.
- Bioactivity : Hydrazine derivatives are studied for antimicrobial activity, whereas iodinated pyrazoles could serve as intermediates in antithyroid agents .
Q & A
Q. What are the common synthetic routes for 4-iodo-3-methoxy-1-methyl-1H-pyrazole, and what analytical techniques confirm its purity?
- Methodological Answer : The synthesis typically involves multi-step procedures, including iodination of precursor pyrazoles under controlled conditions. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in a polar solvent like dichloromethane, followed by methoxy group introduction via nucleophilic substitution . Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the methoxy group (δ ~3.8 ppm in ¹H NMR) and iodine’s deshielding effects on adjacent protons are critical markers .
- HPLC : Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
Q. How does the presence of iodine and methoxy groups influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Iodine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling C–C bond formation. Its large atomic radius also sterically hinders certain nucleophilic attacks .
- Methoxy Group : Electron-donating effects activate the pyrazole ring for electrophilic substitution at specific positions, while its steric bulk can limit reactivity at the 3-position. Computational modeling (DFT) is recommended to predict regioselectivity .
Advanced Research Questions
Q. When encountering conflicting NMR data for this compound derivatives, what strategies resolve structural ambiguities?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity, especially when overlapping signals occur. For example, HMBC can confirm methoxy group attachment to the pyrazole ring via long-range coupling .
- X-ray Crystallography : Definitive structural assignment is achieved through single-crystal analysis, resolving disputes arising from dynamic effects or tautomerism .
- Isotopic Labeling : Use of deuterated solvents or ¹³C-labeled precursors aids in signal deconvolution .
Q. What methodologies optimize Suzuki-Miyaura cross-coupling reactions involving the iodo substituent of this compound?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (1:1) at 50–80°C are effective for aryl boronic acid coupling .
- Additives : Ascorbic acid prevents Pd black formation, while K₂CO₃ or Cs₂CO₃ base ensures deprotonation of the boronic acid .
- Monitoring : TLC or GC-MS tracks reaction progress, with yields typically >60% after 16 hours .
Q. How do structural modifications at the 1-methyl position affect biological activity, and what assays validate these effects?
- Methodological Answer :
- Analog Synthesis : Replace the 1-methyl group with ethyl or benzyl groups via alkylation (e.g., using alkyl halides and NaH in DMF). Purity is confirmed via LC-MS .
- Biological Assays :
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion for CYP450) .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 cell monolayers .
- SAR Analysis : Correlate logP (measured via shake-flask method) with activity to identify optimal lipophilicity ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
